N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, an ethoxy group, a hydroxy group, and a fluorobenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves a multi-step process. One common method includes the condensation reaction between 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and hydrazinecarboxamide, followed by the reaction with 3-fluorobenzoyl chloride. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve refluxing at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom with an amine can result in an amine derivative of the original compound.
Scientific Research Applications
N-({N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-({N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide include:
- N-({N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-methylbenzamide
- N-(3-{N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)acetamide
- N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
What sets N-({N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorobenzamide moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C18H17BrFN3O4 |
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Molecular Weight |
438.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C18H17BrFN3O4/c1-2-27-15-7-11(6-14(19)17(15)25)9-22-23-16(24)10-21-18(26)12-4-3-5-13(20)8-12/h3-9,25H,2,10H2,1H3,(H,21,26)(H,23,24)/b22-9+ |
InChI Key |
FPLHBTGBGQGGHJ-LSFURLLWSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)Br)O |
Origin of Product |
United States |
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